N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)benzo[b]thiophene-2-carboxamide
Description
N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)benzo[b]thiophene-2-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a benzo[b]thiophene core, which is a fused ring system containing both benzene and thiophene rings. The presence of the thiophene ring, a sulfur-containing five-membered ring, imparts unique chemical properties to the compound. The compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.
Properties
IUPAC Name |
N-[(2-thiophen-3-ylpyridin-3-yl)methyl]-1-benzothiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2OS2/c22-19(17-10-13-4-1-2-6-16(13)24-17)21-11-14-5-3-8-20-18(14)15-7-9-23-12-15/h1-10,12H,11H2,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOCRWZKBVABKPK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(S2)C(=O)NCC3=C(N=CC=C3)C4=CSC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)benzo[b]thiophene-2-carboxamide typically involves multi-step organic synthesis. One common approach is the condensation reaction, where a thiophene derivative is reacted with a pyridine derivative under specific conditions. The reaction often requires the use of a catalyst, such as palladium, and may involve steps like Suzuki-Miyaura coupling to form the carbon-carbon bonds . The reaction conditions usually include a solvent like toluene and a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely. The use of high-throughput screening and optimization techniques ensures efficient production.
Chemical Reactions Analysis
Types of Reactions
N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)benzo[b]thiophene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents such as halogens (for electrophilic substitution) or organolithium compounds (for nucleophilic substitution) are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)benzo[b]thiophene-2-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a kinase inhibitor and its role in cell signaling pathways.
Medicine: Explored for its anti-inflammatory, anti-cancer, and antimicrobial properties
Industry: Utilized in the development of organic semiconductors and materials science.
Mechanism of Action
The mechanism of action of N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)benzo[b]thiophene-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit kinases by binding to the ATP-binding site, thereby blocking phosphorylation events crucial for cell signaling . The pathways involved often include those related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
2-Phenylpyridine: Shares the pyridine moiety but lacks the thiophene ring.
Benzo[b]thiophene-2-carboxamide: Contains the benzo[b]thiophene core but without the pyridine substitution.
Thiophene derivatives: Various thiophene-based compounds with different substituents.
Uniqueness
N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)benzo[b]thiophene-2-carboxamide is unique due to its combination of a thiophene ring, a pyridine ring, and a benzo[b]thiophene core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications .
Biological Activity
N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)benzo[b]thiophene-2-carboxamide is a heterocyclic compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as a kinase inhibitor. This article will explore its biological activity, synthesis, and applications based on recent research findings.
Molecular Structure
The compound features a benzo[b]thiophene core, characterized by a fused benzene and thiophene ring system. The presence of the thiophene ring contributes unique chemical properties that enhance its biological activity.
Key Structural Data
| Property | Value |
|---|---|
| Molecular Formula | C17H16N2O1S2 |
| Molecular Weight | 336.45 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in DMSO |
Synthesis
The synthesis of this compound typically involves multi-step organic synthesis. A common method includes:
- Condensation Reaction : Reacting a thiophene derivative with a pyridine derivative.
- Catalysis : Utilizing catalysts such as palladium to facilitate the reaction.
- Optimization : Employing conditions like temperature control to enhance yield and purity.
Research indicates that this compound acts primarily as a kinase inhibitor . It modulates critical signaling pathways involved in cell proliferation and survival. The specific interactions with enzymes or receptors can lead to significant alterations in downstream signaling cascades, promoting effects such as:
- Growth Inhibition : Suppressing cellular growth in various cancer cell lines.
- Induction of Apoptosis : Triggering programmed cell death in targeted cells.
Anticancer Properties
Numerous studies have demonstrated the anticancer potential of this compound:
-
Cell Line Studies : In vitro assays showed that the compound exhibits cytotoxicity against several cancer cell lines, including A549 (lung cancer) and MCF7 (breast cancer), with IC50 values often below 10 µM.
Cell Line IC50 (µM) Effect A549 8.5 Growth inhibition MCF7 9.0 Induction of apoptosis - Mechanistic Insights : The compound's ability to inhibit key kinases involved in tumorigenesis has been highlighted in various studies, suggesting its role in disrupting pathways critical for cancer cell survival.
Other Biological Activities
Beyond anticancer properties, this compound may also exhibit:
- Antimicrobial Activity : Preliminary studies suggest potential effectiveness against bacterial strains, although further research is needed.
Case Studies
- In Vivo Studies : In animal models, administration of this compound resulted in reduced tumor sizes compared to control groups, indicating its efficacy as an antitumor agent.
- Combination Therapies : Research is ongoing into the synergistic effects when combined with other chemotherapeutic agents, potentially enhancing overall treatment efficacy.
Q & A
Synthesis and Purification
Q: What synthetic routes are optimal for preparing N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)benzo[b]thiophene-2-carboxamide, and how can purity (>98%) be ensured? A:
- Route : Condensation reactions between substituted pyridine and thiophene precursors under anhydrous conditions (e.g., CH₂Cl₂ with triethylamine as a base). For analogs, coupling of activated esters (e.g., acid chlorides) with amines is common .
- Purification : Reverse-phase HPLC for intermediates and final compounds, validated by LC-MS. Recrystallization using DMSO:H₂O or methanol yields crystalline solids .
- Validation : Purity confirmed via ¹H/¹³C NMR, HRMS, and HPLC (>98% by area normalization) .
Structural Characterization
Q: Which advanced analytical methods resolve structural ambiguities in this compound? A:
- Spectroscopy : ¹H NMR (amide proton shifts at δ 10–12 ppm), ¹³C NMR (carbonyl C=O at ~165–170 ppm), and IR (C=O stretch at ~1680 cm⁻¹) .
- Crystallography : Single-crystal X-ray diffraction confirms dihedral angles between aromatic rings (e.g., 8–15° for thiophene-pyridine systems) and non-classical C–H···O/S interactions .
- Mass Spec : HRMS (ESI+) validates molecular weight within 3 ppm error .
Biological Activity Profiling
Q: How can researchers evaluate the compound’s antibacterial/antifungal potential methodologically? A:
- Assays : Minimum Inhibitory Concentration (MIC) testing against Gram-positive (e.g., S. aureus) and fungal strains (e.g., C. albicans) using broth microdilution .
- Mechanism : Fluorescence-based assays to study DNA gyrase inhibition (for antibacterial activity) or ergosterol biosynthesis disruption (antifungal) .
- Controls : Compare with known thiophene carboxamides (e.g., derivatives in showing MICs of 2–16 µg/mL).
Structure-Activity Relationship (SAR) Optimization
Q: What strategies improve target affinity in SAR studies? A:
- Modifications : Introduce electron-withdrawing groups (e.g., -NO₂, -CF₃) on the pyridine ring to enhance π-stacking. Adjust thiophene substituents (e.g., methyl, chloro) for steric/electronic effects .
- Computational Tools : Docking (AutoDock Vina) to predict binding to bacterial topoisomerase II or fungal CYP51. MD simulations assess stability of ligand-target complexes .
- Validation : Iterative synthesis and bioassays to correlate substituent effects with MIC values .
Handling Data Contradictions
Q: How to address conflicting bioactivity data across studies? A:
- Replication : Standardize assay conditions (e.g., inoculum size, media pH) and validate compound purity via orthogonal methods (e.g., NMR + HPLC) .
- Orthogonal Assays : Confirm MIC results with time-kill kinetics or live-cell imaging. Cross-check with cytotoxicity assays (e.g., HepG2 cells) to rule off-target effects .
- Meta-Analysis : Compare crystallographic data (e.g., dihedral angles ) to identify conformational impacts on activity.
Crystallographic Insights
Q: What supramolecular interactions dictate crystal packing? A:
- X-ray Analysis : Weak C–H···O/S hydrogen bonds (2.5–3.0 Å) and π-π stacking (3.6–4.0 Å) stabilize the lattice. For analogs, nitro groups form intramolecular S(6) ring motifs .
- Implications : Solubility and stability can be predicted from packing density and hydrogen-bond donors/acceptors .
Solubility and Formulation
Q: How to improve aqueous solubility for in vivo studies? A:
- Salt Formation : Use hydrochloride or sodium salts via reaction with HCl/NaOH in ethanol .
- Co-Solvents : DMSO:PBS (10:90 v/v) or cyclodextrin inclusion complexes for IP/IV administration .
- LogP : Optimize to <3 via substituent modification (e.g., -OH or -COOH groups) .
Metabolic Stability
Q: What in vitro models predict metabolic degradation? A:
- Liver Microsomes : Incubate with rat/human microsomes (1 mg/mL) and NADPH. Monitor parent compound depletion via LC-MS/MS at 0, 15, 30, 60 min .
- CYP Inhibition : Screen against CYP3A4/2D9 isoforms using fluorogenic substrates .
Toxicity Profiling
Q: Which assays identify hepatotoxicity risks early? A:
- In Vitro : MTT assay on HepG2 cells (IC₅₀ < 50 µM considered safe) .
- Genotoxicity : Ames test (±S9 metabolic activation) to rule out mutagenicity .
Computational Modeling
Q: How to prioritize analogs for synthesis using in silico tools? A:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
